1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1007782-80-0
VCID: VC11915208
InChI: InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3
SMILES: CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C20H17BrN4O
Molecular Weight: 409.3 g/mol

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

CAS No.: 1007782-80-0

VCID: VC11915208

Molecular Formula: C20H17BrN4O

Molecular Weight: 409.3 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one - 1007782-80-0

Description

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multiple steps, starting from simpler organic precursors. The presence of a pyrazole ring suggests that the compound could be synthesized through reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The quinoxaline moiety might be introduced via condensation reactions involving o-phenylenediamine and suitable carbonyl compounds.

Synthesis Pathways:

  • Pyrazole Formation: Involves the reaction of hydrazine with a suitable carbonyl compound.

  • Quinoxaline Introduction: Typically involves condensation reactions between o-phenylenediamine and a carbonyl compound.

Biological Activity and Potential Applications

While specific biological activity data for 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is not available, compounds with similar structures have shown promise in various biological applications. For instance, quinoxaline derivatives are often explored for their anticancer, antimicrobial, and antiviral properties .

Potential Biological Targets:

  • Cancer Cells: Quinoxaline derivatives have been studied for their anticancer activity.

  • Microbial Infections: Some quinoxalines exhibit antimicrobial properties.

Data Table: Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)
(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanoneC22H15BrN4O2447.3
1-(3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneC19H15BrN4O395.3
4-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acidNot specifiedApproximately 352.38

This table highlights the structural and molecular weight similarities among related compounds, which can inform the study of 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.

CAS No. 1007782-80-0
Product Name 1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Molecular Formula C20H17BrN4O
Molecular Weight 409.3 g/mol
IUPAC Name 1-[5-(4-bromophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Standard InChI InChI=1S/C20H17BrN4O/c1-2-20(26)25-19(12-17(24-25)13-3-6-15(21)7-4-13)14-5-8-16-18(11-14)23-10-9-22-16/h3-11,19H,2,12H2,1H3
Standard InChIKey BJBJCRWBQIIZPI-UHFFFAOYSA-N
SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
Canonical SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=NC=CN=C4C=C3
PubChem Compound 24241862
Last Modified Nov 23 2023

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